molecular formula C10H8N2S B286014 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole

4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole

Cat. No. B286014
M. Wt: 188.25 g/mol
InChI Key: LDRNYXFIZRDPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole, also known as DH-TDZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DH-TDZ has a unique molecular structure that makes it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole is not fully understood. However, it has been proposed that 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole exerts its anticancer activity by inducing apoptosis in cancer cells. 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has also been shown to inhibit the activity of certain enzymes that are essential for the replication of viruses and bacteria.
Biochemical and Physiological Effects:
4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has been found to have minimal toxicity in normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has also been found to inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to have minimal toxicity in normal cells. However, 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole. Another direction is the identification of the specific molecular targets of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole, which can help to elucidate its mechanism of action. Furthermore, the combination of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole with other anticancer agents or immunotherapy may enhance its therapeutic efficacy. Lastly, the development of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole analogs with improved pharmacological properties may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole involves the reaction of 2-aminothiophenol with 1,2-naphthoquinone in the presence of a catalyst. The reaction proceeds through a cyclization process to form 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole. This synthesis method has been optimized to yield high purity 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole with good yields.

Scientific Research Applications

4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has been found to inhibit the growth of various cancer cells such as colon, breast, and lung cancer cells. It has also been shown to inhibit the replication of HIV and herpes simplex virus. In addition, 4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole has been found to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4,5-dihydrobenzo[e][1,2,3]benzothiadiazole

InChI

InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)5-6-9-10(8)11-12-13-9/h1-4H,5-6H2

InChI Key

LDRNYXFIZRDPJG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=NS2

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=NS2

solubility

0.2 [ug/mL]

Origin of Product

United States

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